Cas no 1342382-96-0 (2-(2,3,4-trifluorophenyl)butanoic acid)

2-(2,3,4-trifluorophenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2,3,4-trifluorophenyl)butanoic acid
- CS-0295740
- AKOS012262254
- 1342382-96-0
- 2-(2,3,4-trifluorophenyl)butanoicacid
- EN300-1138704
-
- Inchi: 1S/C10H9F3O2/c1-2-5(10(14)15)6-3-4-7(11)9(13)8(6)12/h3-5H,2H2,1H3,(H,14,15)
- InChI Key: VXWCILZZYVKFSR-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=CC=1C(C(=O)O)CC)F)F
Computed Properties
- Exact Mass: 218.05546401g/mol
- Monoisotopic Mass: 218.05546401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 2.6
2-(2,3,4-trifluorophenyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1138704-0.05g |
2-(2,3,4-trifluorophenyl)butanoic acid |
1342382-96-0 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
Enamine | EN300-1138704-2.5g |
2-(2,3,4-trifluorophenyl)butanoic acid |
1342382-96-0 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
Enamine | EN300-1138704-0.5g |
2-(2,3,4-trifluorophenyl)butanoic acid |
1342382-96-0 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
Enamine | EN300-1138704-5g |
2-(2,3,4-trifluorophenyl)butanoic acid |
1342382-96-0 | 95% | 5g |
$1614.0 | 2023-10-26 | |
Enamine | EN300-1138704-10g |
2-(2,3,4-trifluorophenyl)butanoic acid |
1342382-96-0 | 95% | 10g |
$2393.0 | 2023-10-26 | |
Enamine | EN300-1138704-0.25g |
2-(2,3,4-trifluorophenyl)butanoic acid |
1342382-96-0 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
Enamine | EN300-1138704-10.0g |
2-(2,3,4-trifluorophenyl)butanoic acid |
1342382-96-0 | 10g |
$4606.0 | 2023-06-09 | ||
Enamine | EN300-1138704-1g |
2-(2,3,4-trifluorophenyl)butanoic acid |
1342382-96-0 | 95% | 1g |
$557.0 | 2023-10-26 | |
Enamine | EN300-1138704-5.0g |
2-(2,3,4-trifluorophenyl)butanoic acid |
1342382-96-0 | 5g |
$3105.0 | 2023-06-09 | ||
Enamine | EN300-1138704-1.0g |
2-(2,3,4-trifluorophenyl)butanoic acid |
1342382-96-0 | 1g |
$1070.0 | 2023-06-09 |
2-(2,3,4-trifluorophenyl)butanoic acid Related Literature
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
Additional information on 2-(2,3,4-trifluorophenyl)butanoic acid
Comprehensive Overview of 2-(2,3,4-Trifluorophenyl)butanoic Acid (CAS No. 1342382-96-0)
2-(2,3,4-Trifluorophenyl)butanoic acid (CAS No. 1342382-96-0) is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its trifluorophenyl moiety and butanoic acid side chain, exhibits unique physicochemical properties, making it a valuable intermediate in the synthesis of bioactive molecules. Its CAS number 1342382-96-0 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions.
The structural features of 2-(2,3,4-trifluorophenyl)butanoic acid contribute to its versatility in medicinal chemistry. The fluorine atoms enhance metabolic stability and lipophilicity, traits highly sought after in drug discovery. Recent studies highlight its potential as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents, aligning with the growing demand for novel therapeutics in precision medicine. Keywords such as "fluorinated drug intermediates" and "trifluorophenyl derivatives" frequently appear in patent filings and academic publications, reflecting its industrial relevance.
From an environmental perspective, the synthesis and application of CAS 1342382-96-0 adhere to green chemistry principles. Researchers emphasize solvent-free reactions and catalytic methods to minimize waste, addressing the global push for sustainable chemical manufacturing. This aligns with trending searches like "eco-friendly fluorochemicals" and "green synthesis of aromatic acids," which dominate discussions in academic forums and industry conferences.
Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize 2-(2,3,4-trifluorophenyl)butanoic acid, ensuring compliance with purity standards (>98%). Its storage conditions (typically 2–8°C under inert atmosphere) and handling precautions are meticulously documented to maintain stability, a topic frequently queried in laboratory safety guidelines. The compound’s solubility profile (moderate in organic solvents like DMSO) further influences its formulation strategies in drug development.
Market insights reveal escalating demand for 1342382-96-0 in Asia-Pacific and North America, driven by expanding R&D investments in fluorine-based pharmaceuticals. Regulatory frameworks, including REACH and FDA guidelines, govern its commercial distribution, with suppliers providing detailed technical data sheets (TDS) to facilitate compliance. Queries such as "where to buy 2-(2,3,4-trifluorophenyl)butanoic acid" and "CAS 1342382-96-0 suppliers" rank high in search engine analytics, underscoring its procurement significance.
In conclusion, 2-(2,3,4-trifluorophenyl)butanoic acid (CAS No. 1342382-96-0) exemplifies the intersection of innovation and utility in modern chemistry. Its applications span drug design, material science, and sustainable manufacturing, resonating with contemporary scientific priorities. As interest in fluorinated compounds and tailor-made intermediates grows, this compound remains a focal point for interdisciplinary research and industrial advancement.
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